molecular formula C8H7NO5 B1331472 2-Methoxy-5-nitrobenzoic acid CAS No. 40751-89-1

2-Methoxy-5-nitrobenzoic acid

Cat. No.: B1331472
CAS No.: 40751-89-1
M. Wt: 197.14 g/mol
InChI Key: CVZUPRDSNNBZLH-UHFFFAOYSA-N
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Description

2-Methoxy-5-nitrobenzoic acid is an organic compound with the molecular formula C8H7NO5. It is a substituted benzoic acid derivative, characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Biochemical Analysis

Biochemical Properties

2-Methoxy-5-nitrobenzoic acid plays a significant role in biochemical reactions, particularly in the microbial degradation of pesticides. It interacts with various enzymes and proteins involved in the degradation pathways. For instance, it is known to be a metabolite formed during the microbial breakdown of cypermethrin . The interactions of this compound with these enzymes facilitate the conversion of cypermethrin into less harmful substances, highlighting its importance in environmental biochemistry.

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by interacting with cellular enzymes and proteins involved in metabolic pathways. This compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, its presence in cells can lead to changes in the expression of genes related to detoxification processes, thereby impacting the overall cellular response to environmental toxins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of certain enzymes, thereby modulating their activity. The compound’s nitro group is particularly reactive, allowing it to participate in redox reactions and influence the oxidative state of cells. These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies may result in alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enhancing the detoxification processes. At higher doses, it can become toxic and cause adverse effects. Studies have indicated that there is a threshold beyond which the compound’s toxicity significantly increases, leading to potential damage to tissues and organs .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the degradation of synthetic pesticides. It interacts with enzymes and cofactors that facilitate its conversion into less harmful metabolites. These interactions can affect the metabolic flux and levels of other metabolites in the pathway, highlighting the compound’s role in maintaining metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport mechanisms ensure that this compound reaches its target sites, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in certain subcellular locations can influence its interactions with enzymes and proteins, thereby modulating its biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-5-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 2-methoxybenzoic acid using a mixture of nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring.

Another method involves the methylation of 5-nitrosalicylic acid. This process uses methyl iodide and a base such as potassium carbonate to introduce the methoxy group at the ortho position relative to the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, or iron powder in acidic conditions.

    Nucleophiles: Sodium methoxide, potassium hydroxide, or other strong bases.

    Catalysts: Sulfuric acid, hydrochloric acid, or other strong acids for esterification reactions.

Major Products

    Amino Derivatives: Reduction of the nitro group yields 2-methoxy-5-aminobenzoic acid.

    Substituted Derivatives: Various substituted benzoic acids depending on the nucleophile used in substitution reactions.

    Esters: Methyl 2-methoxy-5-nitrobenzoate and other ester derivatives.

Scientific Research Applications

2-Methoxy-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential neuroprotective effects.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-nitrobenzoic acid
  • 2-Hydroxy-5-nitrobenzoic acid
  • 2-Amino-5-methoxybenzoic acid
  • 2-Iodoxybenzoic acid

Uniqueness

2-Methoxy-5-nitrobenzoic acid is unique due to the specific positioning of the methoxy and nitro groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill. For example, the presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups can influence the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-methoxy-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-14-7-3-2-5(9(12)13)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZUPRDSNNBZLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30300904
Record name 2-Methoxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30300904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40751-89-1
Record name 2-Methoxy-5-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40751-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-5-nitrobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040751891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 40751-89-1
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139931
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Record name 2-Methoxy-5-nitrobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-5-nitrobenzoic acid (3.0 g, 0.14 mol) in methanol (500 mL) was added sodium methoxide (28.1 g, 0.520 mol). The reaction mass was refluxed for 15 h. Excess of solvent was removed under vacuum and the reaction mass was diluted with water and acidified with dilute HCl to obtain solid which was filtered off to afford 25.0 g of desired product. 1H NMR (300 MHz, DMSO d6): δ 3.96 (s, 3H), 7.36 (d, J=9.3 Hz, 1H), 8.37 (d, J=9.0 Hz, 1H), 8.45 (s, 1H), 13.32 (br s, 1H)); MS (m/z): 198.25 (M+H)+.
Quantity
3 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
28.1 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different methods explored in the research for reducing the nitro group in 2-methoxy-5-nitrobenzoic acid, and how do their byproduct levels compare?

A1: The research investigates three different reduction methods for this compound:

  1. Hydrazine hydrate reduction: This method yielded a significant byproduct percentage of 57.2% [].
  2. Iron in hydrochloric acid (Fe/HCl) reduction: This method also resulted in a substantial byproduct formation, reaching 41.5% [].
  3. Palladium on carbon (Pd/C) catalyzed hydrogenation: This method exhibited the highest byproduct percentage at 81.5% [].

Q2: Which of the investigated reduction methods is considered suitable for industrial production and why?

A2: While all three methods successfully reduce the nitro group, the research suggests that both hydrazine hydrate and Fe/HCl reduction methods are more suitable for industrial production of the reduced this compound derivative []. This is primarily due to their significantly lower byproduct formation compared to the Pd/C catalyzed hydrogenation. Lower byproduct levels translate to higher product yield and potentially easier purification processes, making these methods more industrially viable.

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